molecular formula C8H6F2OS B6359256 2,3-Difluoro-4-(methylthio)benzaldehyde CAS No. 1785584-66-8

2,3-Difluoro-4-(methylthio)benzaldehyde

Cat. No.: B6359256
CAS No.: 1785584-66-8
M. Wt: 188.20 g/mol
InChI Key: CARGICGAERBKLY-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-(methylthio)benzaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₅F₂OS (molecular weight: 202.19 g/mol). Its structure features a benzaldehyde core substituted with two fluorine atoms at positions 2 and 3, and a methylthio (-SCH₃) group at position 2. The methylthio group is a sulfur-containing substituent that enhances electron-donating properties, while fluorine atoms contribute to electronegativity and metabolic stability. This compound is primarily utilized in pharmaceutical and agrochemical synthesis as a key intermediate for constructing heterocyclic frameworks or bioactive molecules .

Properties

IUPAC Name

2,3-difluoro-4-methylsulfanylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2OS/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CARGICGAERBKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=C(C=C1)C=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,3-difluorobenzaldehyde with methylthiol in the presence of a suitable catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2,3-Difluoro-4-(methylthio)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Difluoro-4-(methylthio)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Difluoro-4-(methylthio)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms and the methylthio group can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

Substituent-Driven Structural and Functional Differences

The table below compares 2,3-Difluoro-4-(methylthio)benzaldehyde with analogous benzaldehyde derivatives, emphasizing substituent effects:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound 2-F, 3-F, 4-SCH₃ C₈H₅F₂OS 202.19 High reactivity in nucleophilic substitutions; used in bioactive molecule synthesis
4-Hydroxy-3-(methylthio)benzaldehyde 3-SCH₃, 4-OH C₈H₈O₂S 168.21 Found in plant volatile organic compounds (VOCs); attracts pollinators via floral mimicry
4-(Difluoromethoxy)-3-methoxybenzaldehyde 3-OCH₃, 4-OCHF₂ C₉H₇F₂O₃ 216.15 Enhanced lipophilicity; used in drug intermediates
2,3-Difluoro-4-iodobenzaldehyde 2-F, 3-F, 4-I C₇H₃F₂IO 283.00 Halogenated analog; iodine enhances cross-coupling reactivity
2,3-Difluoro-4-methoxybenzaldehyde 2-F, 3-F, 4-OCH₃ C₈H₆F₂O₂ 172.13 Methoxy group improves solubility in polar solvents

Key Observations :

  • Electron Effects : The methylthio group (-SCH₃) in the target compound increases electron density at the aromatic ring compared to methoxy (-OCH₃) or difluoromethoxy (-OCHF₂) groups, influencing reactivity in electrophilic substitutions .
  • Biological Relevance : Compounds like 4-hydroxy-3-(methylthio)benzaldehyde exhibit ecological roles (e.g., pollinator attraction), while fluorinated analogs are prioritized for synthetic applications due to metabolic stability .

Comparison with Other Derivatives :

  • 4-(Difluoromethoxy)-3-methoxybenzaldehyde : Synthesized by reacting 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate under basic conditions (K₂CO₃/DMF) .
  • 2,3-Difluoro-4-methoxybenzaldehyde: Prepared via methoxylation of 2,3-difluoro-4-iodobenzaldehyde using CuI and methanol .

Reactivity Trends :

  • The methylthio group enhances nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling) compared to methoxy or hydroxyl groups, which are less reactive due to stronger electron donation .
  • Fluorine atoms stabilize intermediates in SNAr reactions, making fluorinated benzaldehydes versatile in heterocycle synthesis .

Physicochemical Properties

Property This compound 4-Hydroxy-3-(methylthio)benzaldehyde 4-(Difluoromethoxy)-3-methoxybenzaldehyde
Boiling Point ~250–260°C (estimated) Not reported 220–230°C (reported)
LogP (Octanol-Water) 2.8 (predicted) 1.5 2.5
Solubility Low in water; soluble in DCM, DMF Moderate in polar solvents High in DMF, THF

Notes:

  • The higher LogP of this compound reflects increased lipophilicity due to the -SCH₃ group, favoring membrane permeability in drug design .
  • Fluorinated derivatives generally exhibit lower water solubility compared to hydroxylated analogs .

Biological Activity

2,3-Difluoro-4-(methylthio)benzaldehyde is an organic compound with the molecular formula C₉H₇F₂S and a molecular weight of 208.21 g/mol. This compound features two fluorine atoms at positions 2 and 3, and a methylthio group at position 4 of the benzene ring. Its unique structure contributes to its potential biological activities, including antioxidant and antibacterial properties, making it a valuable intermediate in pharmaceutical and agrochemical applications.

  • Appearance : Pale yellow crystalline solid with a strong odor.
  • Solubility : Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and dichloromethane.
  • Melting Point : 62 to 64 °C
  • Boiling Point : Approximately 235 °C

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily due to its ability to interact with various biological targets. The aldehyde functional group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Antioxidant Activity

Studies have shown that derivatives of methylthio-substituted benzaldehydes possess antioxidant properties. For example, compounds derived from 4-(methylthio)benzaldehyde demonstrated good radical scavenging abilities against various free radicals. In one study, specific Schiff bases of 4-(methylthio)benzaldehyde exhibited notable antioxidant activity, indicating that the methylthio group enhances the compound's ability to neutralize harmful reactive species .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. Research indicates that it can be effective against both Gram-positive and Gram-negative bacteria. In comparative studies, compounds related to this structure showed significant inhibition zones against pathogenic bacterial strains, suggesting that the presence of fluorine and methylthio groups contributes to enhanced antibacterial efficacy .

The mechanism by which this compound exerts its biological effects involves:

  • Covalent Bond Formation : The aldehyde group can react with nucleophiles in proteins or enzymes.
  • Reactivity Modulation : The presence of fluorine atoms may influence the reactivity and binding affinity of the compound towards biological targets.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Characteristics
3-Fluoro-4-methylbenzaldehydeContains one fluorine atomLess reactive due to absence of methylthio group
4-(Trifluoromethoxy)benzaldehydeContains trifluoromethoxy instead of methylthioDifferent chemical properties due to trifluoromethoxy
2-Fluoro-4-(methylthio)benzaldehydeContains one fluorine atom at position 2Similar methylthio group but different reactivity
3,5-Difluoro-4-(methylthio)benzaldehydeContains two fluorine atoms at positions 3 and 5Variation in position of fluorine affects reactivity

Case Studies

  • Antioxidant Efficacy Study : A series of Schiff bases derived from 4-(methylthio)benzaldehyde were synthesized and tested for their antioxidant activity. Among these derivatives, some showed superior radical scavenging capabilities compared to standard antioxidants .
  • Antibacterial Screening : In a study evaluating various synthesized compounds for antibacterial activity, several derivatives exhibited significant inhibition against common pathogenic bacteria. Notably, compounds with similar structural motifs to this compound were among the most effective .

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